Enantiomer-Specific Patent Citation: (R)-Enantiomer Required for Benzimidazole Synthesis in EP2128154 A1, Not (S)- or Racemate
The Mitsubishi Tanabe Pharma Corporation patent EP2128154 A1 (2009) explicitly cites (R)-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1055321-35-1) at page/column 18 as an intermediate in the preparation of benzimidazole compounds intended for pharmaceutical use . In contrast, neither the (S)-enantiomer (CAS 1213856-38-2) nor the racemic mixture (CAS 907973-40-4) is cited at this location or elsewhere in the patent's disclosed routes . This establishes a documented enantiomeric requirement: the patented synthetic pathway relies on the (R)-configuration for stereo-specific transformations.
| Evidence Dimension | Presence as a named intermediate in EP2128154 A1 benzimidazole synthesis (page/column 18) |
|---|---|
| Target Compound Data | Named: (R)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1055321-35-1) |
| Comparator Or Baseline | Not named: (S)-enantiomer (CAS 1213856-38-2) and racemate (CAS 907973-40-4) are absent from the patent |
| Quantified Difference | Qualitative: enantiomer required (R) vs. absent (S/±) |
| Conditions | Patent specification for pharmaceutical benzimidazole synthesis |
Why This Matters
This patent linkage provides direct sourcing justification: a scientific user replicating or building upon EP2128154 chemistry must procure the (R)-enantiomer specifically, as the (S)-enantiomer or racemate may not produce the patented stereochemical outcomes.
